REACTION_CXSMILES
|
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[Cl:7]Cl.C[C:10]([CH3:12])=O.C(O)C>>[CH2:5]([O:4][CH:1]([O:3][CH2:10][CH3:12])[CH2:2][Cl:7])[CH3:6] |f:2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
ethanol acetone
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
ice water
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
WAIT
|
Details
|
it is left
|
Type
|
WAIT
|
Details
|
standing for a night at room temperature
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with 30 ml of chloroform
|
Type
|
WASH
|
Details
|
the extract is washed with a sodium hydrogen carbonate solution and water
|
Type
|
CUSTOM
|
Details
|
dried on magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CCl)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |